N-Desmethyldofetilide

Description

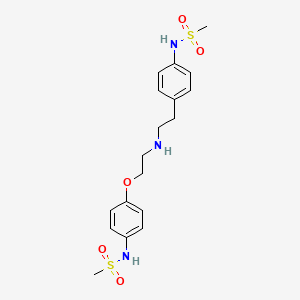

Structure

3D Structure

Properties

IUPAC Name |

N-[4-[2-[2-[4-(methanesulfonamido)phenoxy]ethylamino]ethyl]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O5S2/c1-27(22,23)20-16-5-3-15(4-6-16)11-12-19-13-14-26-18-9-7-17(8-10-18)21-28(2,24)25/h3-10,19-21H,11-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JITIJIUDNAYXKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)CCNCCOC2=CC=C(C=C2)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176447-94-2 | |

| Record name | Methanesulfonamide, N-(4-(2-((2-(4-((methylsulfonyl)amino)phenoxy)ethyl)amino)ethyl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176447942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[4-(2-(2-[4-(methanesulfonamido)phenoxy]ethyl)amino)phenyl]methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHANESULFONAMIDE, N-(4-(2-((2-(4-((METHYLSULFONYL)AMINO)PHENOXY)ETHYL)AMINO)ETHYL)PHENYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GC84E3XA91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Desmethyldofetilide: A Technical Overview of its Mechanism of Action as a Metabolite of Dofetilide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of N-desmethyldofetilide, the primary metabolite of the potent Class III antiarrhythmic agent, dofetilide. Current scientific literature indicates that this compound is largely clinically inactive, with a potency at least 20 times lower than its parent compound.[1][2] Therefore, a comprehensive understanding of its mechanism of action is intrinsically linked to that of dofetilide. This guide will first elucidate the well-established mechanism of dofetilide and then contextualize the pharmacological activity of this compound based on available data.

Dofetilide: The Parent Compound's Mechanism of Action

Dofetilide exerts its antiarrhythmic effects by selectively blocking the rapid component of the delayed rectifier potassium current (IKr).[3][4][5][6] This current is crucial for the repolarization phase of the cardiac action potential. The IKr channel is encoded by the human Ether-à-go-go-Related Gene (hERG). By inhibiting this channel, dofetilide prolongs the action potential duration (APD) and the effective refractory period in cardiac tissues, a hallmark of Class III antiarrhythmic agents.[7][8] This prolongation of repolarization helps to terminate re-entrant arrhythmias and maintain normal sinus rhythm.[5]

The interaction of dofetilide with the hERG channel is highly specific. It binds with high affinity to the open state of the channel from the intracellular side of the pore.[9] This state-dependent binding is a key feature of its mechanism.

Signaling Pathway of Dofetilide's Action

The primary action of dofetilide is a direct interaction with the hERG potassium channel, leading to a cascade of electrophysiological changes at the cellular level. This ultimately manifests as a prolongation of the QT interval on an electrocardiogram (ECG).

This compound: The Major Metabolite

This compound is the primary product of dofetilide metabolism, formed via N-dealkylation mediated by the cytochrome P450 enzyme CYP3A4.[1][10] Despite being the major metabolite, studies have consistently shown that this compound and other metabolites of dofetilide are clinically inactive or possess significantly lower potency than the parent drug.[1][2]

Quantitative Data on Potency

| Compound | Target | Potency (IC50) | Cell Type | Method |

| Dofetilide | hERG | 7 nM | HEK293 | Automated Patch-Clamp |

| Dofetilide | IKr | 13 nM | Rabbit Ventricular Myocytes | Manual Patch-Clamp |

| Dofetilide | hERG | 103.4 ± 5.4 nM | CHO Cells | Not Specified |

| This compound | IKr | ≥ 20-fold higher than dofetilide | Not Specified | In vitro pharmacology studies |

This table summarizes reported IC50 values for dofetilide and the relative potency of this compound. Note that IC50 values can vary depending on the experimental conditions.[1][11][12]

Experimental Protocols

The investigation of dofetilide and its metabolites on cardiac ion channels typically involves electrophysiological techniques, most notably the patch-clamp method.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard method for studying the effects of compounds on ion channel function.

Objective: To measure the inhibitory effect of a test compound (e.g., dofetilide, this compound) on the hERG current (IKr).

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably transfected with the hERG gene are commonly used.[9][11]

-

Cell Preparation: Cells are cultured to an appropriate confluency and then dissociated for electrophysiological recording.

-

Recording Setup: A glass micropipette filled with an intracellular solution is sealed onto the membrane of a single cell. The membrane patch under the pipette is then ruptured to achieve the "whole-cell" configuration, allowing for control of the intracellular environment and measurement of transmembrane currents.

-

Solutions:

-

External (Bath) Solution (in mM): e.g., 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): e.g., 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with KOH.

-

-

Voltage-Clamp Protocol: A specific voltage protocol is applied to the cell to elicit the characteristic hERG current. A common protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to a negative potential to measure the deactivating "tail current," which is a hallmark of IKr.

-

Drug Application: The test compound is applied to the external solution at various concentrations. The effect on the hERG current amplitude is measured at each concentration to determine the IC50 value.

Conclusion

The mechanism of action of this compound is intrinsically tied to its parent compound, dofetilide, which is a potent and selective blocker of the hERG potassium channel. However, available evidence strongly indicates that this compound is a significantly less potent metabolite, with at least a 20-fold reduction in activity compared to dofetilide.[1] Consequently, it is considered clinically inactive and is not expected to contribute significantly to either the therapeutic or the proarrhythmic effects observed with dofetilide therapy.[2] For drug development and safety pharmacology professionals, while it is important to characterize the activity of major metabolites, the focus for understanding the clinical effects and risks associated with dofetilide administration should remain on the parent compound. Future research could provide more precise quantitative data on the interaction of this compound with the hERG channel, but based on current knowledge, its direct mechanism of action is of low clinical relevance.

References

- 1. Significance of metabolism in the disposition and action of the antidysrhythmic drug, dofetilide. In vitro studies and correlation with in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. The pharmacokinetics and pharmacodynamics of oral dofetilide after twice daily and three times daily dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dofetilide: Electrophysiologic Effect, Efficacy, and Safety in Patients with Cardiac Arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dofetilide: a review of its use in atrial fibrillation and atrial flutter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dofetilide (Tikosyn): a new drug to control atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical and electrophysiologic effects of intravenous dofetilide (UK-68,798), a new class III antiarrhythmic drug, in patients with angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dofetilide: a new class III antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High affinity open channel block by dofetilide of HERG expressed in a human cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dofetilide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Evaluation of Possible Proarrhythmic Potency: Comparison of the Effect of Dofetilide, Cisapride, Sotalol, Terfenadine, and Verapamil on hERG and Native IKr Currents and on Cardiac Action Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Screening for Acute IKr Block is Insufficient to Detect Torsades de Pointes Liability: Role of Late Sodium Current - PMC [pmc.ncbi.nlm.nih.gov]

Chemical and physical properties of N-Desmethyldofetilide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of N-Desmethyldofetilide, a primary metabolite of the Class III antiarrhythmic agent, Dofetilide. This document compiles available data on its core properties, relevant biological pathways, and outlines key experimental methodologies for its study.

Core Chemical and Physical Properties

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | N-[4-[2-[[2-[4-[(Methylsulfonyl)amino]phenoxy]ethyl]amino]ethyl]phenyl]methanesulfonamide |

| CAS Number | 176447-94-2[1] |

| Molecular Formula | C₁₈H₂₅N₃O₅S₂[1] |

| Canonical SMILES | CS(=O)(=O)NC1=CC=C(C=C1)CCNCCOC2=CC=C(C=C2)NS(=O)(=O)C |

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

| Molecular Weight | 427.54 g/mol | |

| Predicted XlogP | 1.4 | XLogP3-AA prediction. Experimental data not available. |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | General solubility is expected in organic solvents like DMSO and ethanol.[2][3][4][5] |

| pKa | Data not available |

Biological Signaling Pathway: Interaction with hERG Potassium Channel

This compound is a metabolite of dofetilide, a potent and specific blocker of the rapid component of the delayed rectifier potassium current (IKr).[6] This current is conducted by the hERG (human Ether-à-go-go-Related Gene) potassium channel, which plays a critical role in cardiac action potential repolarization. The primary mechanism of action of dofetilide, and likely its metabolite this compound, involves the blockade of this channel.

Caption: Interaction of this compound with the hERG potassium channel.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis, purification, and analysis of this compound are not widely published. However, this section outlines the general methodologies that would be employed for its study, based on standard laboratory practices for similar compounds.

Synthesis

Note: The synthesis of this compound is available through custom synthesis from various chemical suppliers.[1][7]

Purification

Purification of this compound would typically be achieved using chromatographic techniques.

-

Method: Flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

-

Stationary Phase: Silica gel for normal-phase chromatography or a C18-functionalized silica for reverse-phase chromatography.

-

Mobile Phase: A gradient of organic solvents (e.g., ethyl acetate in hexanes for normal-phase, or acetonitrile in water with a modifier like formic acid or trifluoroacetic acid for reverse-phase) would be optimized to achieve separation from impurities.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

Analytical Methods

A validated HPLC method is essential for assessing the purity of this compound and for quantitative analysis.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for this type of analyte.[8]

-

Mobile Phase: A typical mobile phase would be an isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent such as acetonitrile or methanol.[9][10] A common starting point could be a 75:25 (v/v) mixture of methanol and water.[8]

-

Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column.[9][10]

-

Detection Wavelength: Detection is typically performed at a wavelength of maximum absorbance for the analyte, often around 254 nm for aromatic compounds.[8][9]

NMR spectroscopy is used to confirm the chemical structure of this compound.

-

¹H NMR: Provides information on the number and chemical environment of protons in the molecule. Expected signals would include aromatic protons, methylene protons of the ethyl and ethoxy chains, and the methyl protons of the sulfonyl groups. The absence of the N-methyl signal seen in dofetilide would be a key indicator of successful synthesis.

-

¹³C NMR: Provides information on the carbon framework of the molecule.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are common solvents for NMR analysis.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.

-

Ionization Technique: Electrospray ionization (ESI) is a suitable method for this type of molecule.

-

Analysis: The mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.

In Vitro hERG Activity Assay (Patch-Clamp Electrophysiology)

The functional effect of this compound on the hERG channel is most accurately assessed using the whole-cell patch-clamp technique.[11][12]

-

Cell Line: A mammalian cell line stably expressing the hERG channel, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells, is typically used.[11]

-

Solutions:

-

Voltage Protocol: A specific voltage-clamp protocol is applied to elicit hERG currents. A common protocol involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG. For example, a depolarizing pulse to +40 mV for 500 ms, followed by a ramp down to -80 mV over 100 ms, repeated every 5 seconds.[13]

-

Data Analysis: The effect of this compound is quantified by measuring the reduction in the hERG tail current amplitude at various concentrations of the compound. An IC₅₀ value (the concentration at which 50% of the current is inhibited) is then calculated.

Experimental Workflows

The following diagram illustrates a typical workflow for the in vitro assessment of this compound's effect on the hERG channel.

Caption: Workflow for hERG patch-clamp experiment.

Conclusion

This compound is an important metabolite for study in the context of the pharmacology and safety profile of Dofetilide. While some of its specific physical properties are not well-documented in publicly accessible sources, its chemical identity is well-established. The primary biological activity of this compound is presumed to be the blockade of the hERG potassium channel, a characteristic inherited from its parent compound. The experimental methodologies outlined in this guide provide a framework for the further investigation of this compound's properties and biological effects.

References

- 1. This compound | CAS 176447-94-2 | LGC Standards [lgcstandards.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Dofetilide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. This compound | CAS 176447-94-2 | LGC Standards [lgcstandards.com]

- 8. pharmtech.com [pharmtech.com]

- 9. ejgm.co.uk [ejgm.co.uk]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sophion.com [sophion.com]

In Vitro Metabolism of Dofetilide to N-Desmethyldofetilide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of dofetilide, focusing on its N-demethylation to the primary metabolite, N-desmethyldofetilide. This document outlines the key enzymatic processes, quantitative kinetic data, detailed experimental protocols, and the regulatory pathways governing the expression of the primary metabolizing enzyme.

Introduction

Dofetilide is a potent Class III antiarrhythmic agent that selectively blocks the rapid component of the delayed rectifier potassium current (IKr).[1] Its metabolism is a critical factor in its pharmacokinetic profile and potential for drug-drug interactions. Approximately 50% of dofetilide's metabolism occurs in the liver.[2] The primary metabolic pathway is N-demethylation, leading to the formation of this compound.[3][4] In vitro studies using human liver microsomes have been instrumental in elucidating the enzymatic basis of this transformation.[3][5]

Enzymatic Pathway of Dofetilide N-Demethylation

The conversion of dofetilide to this compound is an oxidative metabolic reaction primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[3] Specifically, in vitro studies have identified CYP3A4 as the major isoform responsible for this N-dealkylation.[3][4][6] While other CYP isoforms may play a minor role, the correlation between CYP3A4 activity and the rate of N-demethylation in human liver microsomes is strong (r = 0.903).[3]

The metabolic conversion can be represented as follows:

Quantitative Analysis of Dofetilide N-Demethylation

Quantitative in vitro studies provide essential parameters to understand the kinetics of dofetilide metabolism. The Michaelis-Menten constant (Km) for the N-demethylation of dofetilide in human liver microsomes has been determined, indicating a relatively low affinity of CYP3A4 for dofetilide.[3]

| Parameter | Value | In Vitro System | Reference |

| Km (Michaelis-Menten Constant) | 657 +/- 116 µM | Human Liver Microsomes | [3] |

Table 1: Kinetic Parameter for Dofetilide N-Demethylation

Experimental Protocols

This section provides a detailed methodology for a typical in vitro experiment to assess the metabolism of dofetilide to this compound using human liver microsomes.

Materials and Reagents

-

Dofetilide

-

This compound (as a reference standard)

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic acid

-

Internal standard (IS) for analytical quantification (e.g., a structurally similar, stable isotope-labeled compound)[4]

Incubation Procedure

-

Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing potassium phosphate buffer, human liver microsomes (a typical concentration is 0.5 mg/mL), and dofetilide at various concentrations to determine enzyme kinetics.[7]

-

Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

-

Initiation of the Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 200-500 µL.

-

Incubation: Incubate the reaction mixtures at 37°C in a shaking water bath for a specified period (e.g., 0, 5, 15, 30, and 60 minutes) to characterize the time course of metabolism.

-

Termination of the Reaction: Terminate the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.[8]

-

Sample Preparation for Analysis:

-

Add the internal standard to each sample.

-

Vortex the samples to ensure thorough mixing and complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., >10,000 x g) for approximately 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

Analytical Method: UPLC-MS/MS

The quantification of dofetilide and this compound is typically performed using a validated Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method.[4][9]

| Parameter | Typical Conditions |

| Chromatographic Column | C18 reversed-phase column |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile/Methanol mixture with 0.1% formic acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 1 - 10 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Detection | Multiple Reaction Monitoring (MRM) |

Table 2: Typical UPLC-MS/MS Conditions for Dofetilide and this compound Analysis

The specific MRM transitions for dofetilide, this compound, and the internal standard would need to be optimized.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for an in vitro dofetilide metabolism experiment.

Signaling Pathway for CYP3A4 Regulation

The expression of CYP3A4, the key enzyme in dofetilide N-demethylation, is regulated by nuclear receptors, primarily the Pregnane X Receptor (PXR).[3] The following diagram illustrates this regulatory pathway.

Conclusion

The in vitro N-demethylation of dofetilide to this compound is a well-characterized metabolic pathway predominantly mediated by CYP3A4. The low affinity of this interaction, as indicated by the high Km value, is a key consideration in assessing its metabolic profile. The experimental protocols and regulatory pathway information provided in this guide offer a comprehensive framework for researchers and drug development professionals to investigate this important aspect of dofetilide's disposition. Understanding these in vitro metabolic characteristics is crucial for predicting in vivo pharmacokinetics and the potential for drug-drug interactions.

References

- 1. researchgate.net [researchgate.net]

- 2. longdom.org [longdom.org]

- 3. CYP3A4 - Wikipedia [en.wikipedia.org]

- 4. Development and validation of a UPLC-MS/MS analytical method for dofetilide in mouse plasma and urine, and its application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dofetilide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Significance of metabolism in the disposition and action of the antidysrhythmic drug, dofetilide. In vitro studies and correlation with in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mttlab.eu [mttlab.eu]

- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 9. Development and validation of a UPLC-MS/MS analytical method for dofetilide in mouse plasma and urine, and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Cardiac Ion Channel Activity of N-Desmethyldofetilide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethyldofetilide is the principal metabolite of dofetilide, a potent Class III antiarrhythmic agent. While dofetilide's primary mechanism of action involves the selective blockade of the rapid component of the delayed rectifier potassium current (IKr), leading to prolongation of the cardiac action potential, the cardiac ion channel activity of its major metabolite, this compound, is significantly less pronounced. This technical guide provides a comprehensive overview of the available data on the cardiac ion channel activity of this compound, including comparative potency with the parent compound. Detailed experimental protocols for assessing cardiac ion channel activity are also provided to facilitate further research in this area.

Introduction

Dofetilide is a well-established antiarrhythmic drug used for the conversion and maintenance of normal sinus rhythm in patients with atrial fibrillation and atrial flutter. Its therapeutic and proarrhythmic effects are primarily attributed to the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which conducts the IKr current. Dofetilide is metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) isoenzyme, with N-desmethylation being a major metabolic pathway, resulting in the formation of this compound.[1][2] Understanding the electrophysiological profile of this major metabolite is crucial for a comprehensive assessment of dofetilide's overall cardiac safety and efficacy.

Dofetilide Metabolism and the Formation of this compound

Dofetilide undergoes hepatic metabolism, with approximately 50% of the drug being metabolized in the liver.[3] The primary metabolic pathway is N-dealkylation, leading to the formation of this compound.[1] This process is mediated by the CYP3A4 enzyme system.[1] While several other minor metabolites are formed through N-oxidation and further degradation, this compound is considered the major metabolite.[2]

Quantitative Analysis of Cardiac Ion Channel Activity

Available data indicates that this compound possesses significantly lower pharmacological activity compared to its parent compound, dofetilide. While specific IC50 values for this compound across a comprehensive panel of cardiac ion channels are not widely reported in publicly available literature, comparative potency data provides valuable insights into its electrophysiological profile.

| Compound | Target Ion Channel | Potency (IC50) | Fold Difference vs. Dofetilide | Reference |

| Dofetilide | hERG (IKr) | ~7-35 nM | - | [4][5] |

| This compound | hERG (IKr) | >20-fold higher than dofetilide | >20x | [1] |

| Dofetilide N-oxide | Sodium Channels (INa) | High concentrations required | Not directly compared to dofetilide's INa activity | [1] |

Note: The table reflects the currently available data. Further studies are required to establish definitive IC50 values for this compound on various cardiac ion channels.

Studies have shown that three of dofetilide's metabolites exhibit Class III antiarrhythmic activity (potassium channel blockade) at concentrations at least 20-fold higher than dofetilide itself.[1] Another metabolite, dofetilide N-oxide, has demonstrated Class I activity (sodium channel blockade), but only at high concentrations.[1] Importantly, it has been reported that none of the dofetilide metabolites significantly affect the resting membrane potential or the amplitude of the action potential.[1] Some sources even state that the metabolites are clinically inactive.[2][6]

Experimental Protocols for Assessing Cardiac Ion Channel Activity

To rigorously evaluate the cardiac ion channel activity of compounds like this compound, standardized electrophysiological techniques are employed. The whole-cell patch-clamp technique is the gold standard for characterizing the interaction of a drug with specific ion channels.

General Experimental Workflow

The following diagram illustrates a typical workflow for assessing the in vitro electrophysiological effects of a test compound.

hERG (IKr) Channel Assay Protocol

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are commonly used.

-

Solutions:

-

External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with KOH.

-

-

Voltage Protocol: A depolarizing pulse to +20 mV for 2-5 seconds from a holding potential of -80 mV is applied to activate the channels. The membrane is then repolarized to -50 mV to record the characteristic hERG tail current, which is used to quantify drug-induced block.

-

Data Analysis: The peak tail current amplitude in the presence of varying concentrations of the test compound is compared to the baseline current to determine the concentration-response curve and calculate the IC50 value.

Nav1.5 (Peak Sodium Current) Assay Protocol

-

Cell Line: HEK293 cells or Chinese Hamster Ovary (CHO) cells stably expressing the human Nav1.5 channel are suitable.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH. (Cesium is used to block potassium currents).

-

-

Voltage Protocol: From a holding potential of -120 mV, a brief (e.g., 20 ms) depolarizing pulse to -20 mV is applied to elicit the peak inward sodium current.

-

Data Analysis: The peak inward current amplitude at each test concentration is measured and normalized to the control current to generate a concentration-response curve for IC50 determination.

Cav1.2 (L-type Calcium Current) Assay Protocol

-

Cell Line: HEK293 or CHO cells stably expressing the human Cav1.2 channel subunits (α1c, β2, and α2δ).

-

Solutions:

-

External Solution (in mM): 120 N-methyl-D-glucamine (NMDG), 20 BaCl2 (or CaCl2), 1 MgCl2, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with HCl. (Barium is often used as the charge carrier to enhance the current and reduce calcium-dependent inactivation).

-

Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 MgATP; pH adjusted to 7.2 with CsOH.

-

-

Voltage Protocol: From a holding potential of -80 mV, a depolarizing step to +10 mV for 200-300 ms is used to activate the L-type calcium channels. A pre-pulse to -40 mV can be included to inactivate any contaminating sodium or T-type calcium channels.

-

Data Analysis: The peak inward calcium (or barium) current is measured at different compound concentrations to determine the IC50 value.

Signaling Pathways and Molecular Interactions

The primary mechanism of action for dofetilide and, by extension, its metabolites on cardiac ion channels is direct physical blockade of the channel pore. There is no evidence to suggest the involvement of complex intracellular signaling cascades in the immediate channel-blocking effects of these compounds.

Conclusion

This compound, the major metabolite of dofetilide, exhibits significantly reduced activity on cardiac ion channels compared to the parent drug. Its potency for blocking the hERG channel (IKr) is at least 20-fold lower than that of dofetilide. While other metabolites may have weak effects on sodium channels at high concentrations, the overall contribution of dofetilide's metabolites to its clinical electrophysiological profile appears to be minimal. The provided experimental protocols offer a framework for further detailed investigation into the cardiac ion channel pharmacology of this compound and other drug metabolites, which is essential for a thorough cardiac risk assessment in drug development. Further research to determine the precise IC50 values of this compound on a panel of cardiac ion channels is warranted to complete its safety profile.

References

- 1. Significance of metabolism in the disposition and action of the antidysrhythmic drug, dofetilide. In vitro studies and correlation with in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Dofetilide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Evaluation of Possible Proarrhythmic Potency: Comparison of the Effect of Dofetilide, Cisapride, Sotalol, Terfenadine, and Verapamil on hERG and Native IKr Currents and on Cardiac Action Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular physiology and pharmacology of HERG. Single-channel currents and block by dofetilide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The pharmacokinetics and pharmacodynamics of oral dofetilide after twice daily and three times daily dosing - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of N-Desmethyldofetilide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethyldofetilide is the principal metabolite of dofetilide, a potent Class III antiarrhythmic agent. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, focusing on its mechanism of action, pharmacokinetics, and pharmacodynamics. Dofetilide exerts its antiarrhythmic effect by selectively blocking the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG). The pharmacological activity of its major metabolite, this compound, is of significant interest for understanding the overall safety and efficacy profile of dofetilide. This document summarizes key quantitative data, details experimental protocols for the assessment of its pharmacological properties, and provides visual representations of relevant pathways and workflows.

Introduction

Dofetilide is a well-established antiarrhythmic drug used for the maintenance of normal sinus rhythm in patients with atrial fibrillation and atrial flutter. Its primary mechanism of action involves the selective blockade of the hERG potassium channel, leading to a prolongation of the cardiac action potential and an increase in the effective refractory period. The metabolism of dofetilide primarily occurs in the liver, leading to the formation of several metabolites, with this compound being the most abundant. Understanding the pharmacological activity of this major metabolite is crucial for a complete assessment of dofetilide's clinical profile, including its potential for drug-drug interactions and off-target effects. This guide provides a detailed examination of the available data on this compound.

Mechanism of Action

The primary pharmacological target of dofetilide and, by extension, its metabolites is the hERG (Kv11.1) potassium channel, which conducts the IKr current. This current plays a critical role in the repolarization phase of the cardiac action potential.

hERG Potassium Channel Inhibition

dot

Figure 1: Signaling pathway of hERG channel inhibition.

Pharmacokinetics and Metabolism

The formation of this compound is a key step in the metabolic clearance of dofetilide.

In Vitro Metabolism

The primary metabolic pathway for the formation of this compound is N-demethylation, a reaction predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) isoenzyme in the liver.[2] In vitro studies using human liver microsomes have determined the Michaelis-Menten constant (KM) for this reaction.

Table 1: In Vitro Metabolic Parameters of Dofetilide N-Demethylation

| Parameter | Value | Enzyme | Source |

| KM | 657 ± 116 µM | CYP3A4 | [2] |

The high KM value indicates a low affinity of dofetilide for the CYP3A4 enzyme, suggesting that at therapeutic concentrations, this metabolic pathway may not be easily saturated.

dot

Figure 2: Dofetilide metabolism workflow.

Pharmacodynamics

The pharmacodynamic effects of this compound are directly related to its interaction with cardiac ion channels.

Electrophysiological Effects

Consistent with its reduced affinity for the hERG channel, this compound is expected to have a minimal effect on cardiac repolarization and the QT interval compared to dofetilide. While direct comparative studies on action potential duration are scarce, the significantly lower potency in hERG inhibition strongly suggests a lack of clinically relevant electrophysiological effects at concentrations observed in vivo following therapeutic doses of dofetilide.

Table 2: Comparative hERG Channel Inhibition

| Compound | Potency vs. Dofetilide | Source |

| This compound | At least 20-fold lower | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Whole-Cell Patch Clamp Assay for hERG Current Analysis

This protocol is essential for determining the inhibitory effect of a compound on the hERG potassium channel.

-

Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the hERG channel are cultured in appropriate media and conditions until they reach 80-90% confluency.

-

Cell Preparation: Cells are detached, centrifuged, and resuspended in an external solution to a concentration of 1-5 x 106 cells/mL.

-

Solutions:

-

External Solution (mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

-

Internal Solution (mM): 120 KCl, 5.37 CaCl2, 1.75 MgCl2, 10 EGTA, 10 HEPES, 4 Na2-ATP; pH 7.2 with KOH.

-

-

Electrophysiological Recording:

-

A single cell is captured by a patch pipette, and a giga-ohm seal is formed.

-

The cell membrane is ruptured to achieve the whole-cell configuration.

-

The Milnes voltage protocol is applied to measure the baseline hERG current.

-

The cell is perfused with increasing concentrations of the test compound (e.g., this compound).

-

The Milnes voltage protocol is applied again at each concentration to measure the inhibition of the hERG current.

-

-

Data Analysis: The peak tail current amplitude is measured, and the percentage of inhibition is calculated relative to the baseline. An IC50 value is determined by fitting the concentration-response data to the Hill equation.

dot

Figure 3: Workflow for hERG patch clamp assay.

[3H]-Dofetilide Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the hERG channel.

-

Membrane Preparation: Membranes are prepared from HEK-293 cells stably expressing the hERG channel.

-

Binding Reaction:

-

hERG membrane preparation (e.g., 50 µg per well) is incubated with a fixed concentration of [3H]-dofetilide.

-

For competition assays, increasing concentrations of the unlabeled test compound (e.g., this compound) are added.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled dofetilide.

-

The mixture is incubated to allow binding to reach equilibrium.

-

-

Filtration and Counting: The reaction mixture is filtered through a PEI-precoated filter plate to separate bound from free radioligand. The filter plate is washed, dried, and the radioactivity is counted using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) is determined from the IC50 value obtained from the competition binding curve using the Cheng-Prusoff equation.

In Vitro Metabolic Stability Assay in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

-

Incubation Mixture:

-

Human liver microsomes (e.g., 0.5 mg/mL protein concentration).

-

Test compound (e.g., dofetilide at a final concentration of 1 µM).

-

Phosphate buffer (100 mM, pH 7.4).

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

-

Incubation: The mixture is pre-incubated at 37°C. The reaction is initiated by the addition of the NADPH regenerating system. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination and Sample Preparation: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. The samples are then centrifuged to precipitate proteins.

-

LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound (dofetilide) and the formation of the metabolite (this compound).

-

Data Analysis: The disappearance of the parent compound over time is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Conclusion

This compound, the primary metabolite of dofetilide, exhibits a significantly lower potency for hERG channel inhibition compared to its parent compound. The formation of this compound is mediated by CYP3A4, with a high KM value suggesting a low potential for metabolic saturation at therapeutic dofetilide concentrations. Based on the available in vitro data, this compound is considered to be pharmacologically inactive at the concentrations achieved following therapeutic administration of dofetilide and is therefore unlikely to contribute to either the therapeutic efficacy or the proarrhythmic risk associated with dofetilide therapy. Further characterization of its potential interactions with other ion channels and transporters would provide a more complete safety profile. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of dofetilide metabolites and other novel chemical entities.

References

N-Desmethyldofetilide's Contribution to the Overall Clinical Effect of Dofetilide: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract

Dofetilide is a potent and selective Class III antiarrhythmic agent, primarily indicated for the conversion and maintenance of normal sinus rhythm in patients with atrial fibrillation or atrial flutter. Its therapeutic and proarrhythmic effects are directly attributable to the blockade of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG). The metabolism of dofetilide results in the formation of several metabolites, with N-desmethyldofetilide being a major product of N-dealkylation. This technical guide provides an in-depth analysis of the role of this compound in the context of dofetilide's overall pharmacological effect, supported by quantitative data, experimental methodologies, and pathway visualizations. The evidence strongly indicates that this compound does not significantly contribute to the clinical effects of dofetilide due to its substantially lower potency and negligible plasma concentrations.

Introduction

Dofetilide exerts its antiarrhythmic effect by selectively blocking the IKr current, leading to a prolongation of the cardiac action potential and an increase in the effective refractory period in both atrial and ventricular tissues.[1][2][3] This mechanism is highly specific, with no significant effects on other cardiac ion channels, such as sodium channels or adrenergic receptors, at clinically relevant concentrations.[4] The relationship between dofetilide plasma concentration and the prolongation of the QT interval is linear and predictable.[1][5]

Dofetilide is primarily cleared by the kidneys, with approximately 80% of an administered dose excreted unchanged in the urine.[4][6] The remaining 20% undergoes metabolism, predominantly in the liver by the cytochrome P450 3A4 (CYP3A4) isoenzyme, to form several metabolites.[4][7][8] The main metabolic pathways are N-dealkylation and N-oxidation.[6][7] this compound is a principal metabolite resulting from N-dealkylation.[7] Given that active metabolites can significantly influence the therapeutic window and toxicity profile of a parent drug, a thorough evaluation of this compound's contribution is critical for a comprehensive understanding of dofetilide's clinical pharmacology.

Pharmacokinetics of Dofetilide and this compound

The pharmacokinetic profiles of dofetilide and its metabolites are crucial in determining their relative contributions to the overall clinical effect.

Table 1: Pharmacokinetic Parameters of Dofetilide in Humans

| Parameter | Value | Reference(s) |

| Oral Bioavailability | >90% | [1] |

| Time to Peak Plasma Concentration (Tmax) | 2-3 hours (fasted) | [4][9] |

| Terminal Half-life (t1/2) | Approximately 10 hours | [4][10] |

| Volume of Distribution (Vd) | 3 L/kg | [4][10] |

| Plasma Protein Binding | 60-70% | [4][8] |

| Primary Route of Elimination | Renal (active tubular secretion and glomerular filtration) | [4][6] |

| Metabolism | ~20% of dose, primarily by CYP3A4 | [4][8] |

| Metabolites | Inactive or minimally active | [4][6] |

This compound Plasma Concentrations

A key finding from multiple studies is that while five metabolites of dofetilide have been identified in urine, there are no quantifiable metabolites circulating in plasma .[4][10] Specifically, after oral and intravenous administration of radiolabeled dofetilide to humans, the parent compound was the only detectable component in plasma, accounting for 75% of the plasma radioactivity.[11] No single metabolite, including this compound, constituted more than 5% of the plasma radioactivity.[11] This indicates that the systemic exposure to this compound is exceptionally low.

Pharmacodynamics and Potency Comparison

The pharmacological activity of this compound has been assessed in vitro to determine its potential to contribute to the Class III antiarrhythmic effects of dofetilide.

Table 2: Comparative In Vitro Potency of Dofetilide and its Metabolites

| Compound | Class III Activity (K+ channel blockade) | Class I Activity (Na+ channel blockade) | Reference(s) |

| Dofetilide | Potent | No significant activity | [7] |

| This compound | At least 20-fold less potent than dofetilide | Not specified, but metabolites generally inactive | [7] |

| Other Metabolites | Two other metabolites showed Class III activity at concentrations >20-fold higher than dofetilide. | Dofetilide N-oxide showed weak activity at high concentrations. | [7] |

Experimental Protocols

The determination of the minimal role of this compound is based on several key experimental methodologies.

In Vitro Metabolism Studies

-

Objective: To identify the enzymes responsible for dofetilide metabolism and characterize the resulting metabolites.

-

Methodology:

-

Incubation of dofetilide with human liver microsomes.

-

Analysis of the incubation mixture using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to identify and quantify the metabolites formed.

-

Use of specific chemical inhibitors and activators of cytochrome P450 isoenzymes to identify the primary metabolizing enzyme (CYP3A4).[7]

-

Correlation studies between the rate of dofetilide metabolism and the activity of specific CYP isoenzymes in a panel of human liver microsomes.[7]

-

Electrophysiological Studies for Potency Assessment

-

Objective: To compare the potency of dofetilide and its metabolites in blocking the IKr current.

-

Methodology (Patch Clamp):

-

Use of Xenopus oocytes or mammalian cell lines (e.g., CHO, HEK) heterologously expressing the hERG gene.[12][13]

-

Whole-cell patch-clamp technique to record IKr currents in response to specific voltage protocols.

-

Application of increasing concentrations of dofetilide and this compound to the cells.

-

Measurement of the reduction in IKr current at each concentration to determine the IC50 (half-maximal inhibitory concentration) for each compound.[14]

-

Human Pharmacokinetic Studies with Radiolabeled Dofetilide

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of dofetilide and quantify the levels of metabolites in plasma and urine.

-

Methodology:

-

Administration of a single oral or intravenous dose of 14C-labeled dofetilide to healthy volunteers.[11]

-

Collection of serial blood and urine samples over a defined period.

-

Quantification of total radioactivity in plasma and urine samples using liquid scintillation counting.

-

Analysis of plasma and urine samples by HPLC with radiometric detection to separate and quantify dofetilide and its metabolites.[11]

-

Visualizations

Dofetilide Metabolism and Elimination Pathway

References

- 1. The pharmacokinetics and pharmacodynamics of oral dofetilide after twice daily and three times daily dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical and electrophysiologic effects of intravenous dofetilide (UK-68,798), a new class III antiarrhythmic drug, in patients with angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Dofetilide? [synapse.patsnap.com]

- 4. drugs.com [drugs.com]

- 5. Dofetilide‐Induced Long QT and Torsades de Pointes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dofetilide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Significance of metabolism in the disposition and action of the antidysrhythmic drug, dofetilide. In vitro studies and correlation with in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Pharmacokinetics and metabolism of dofetilide in mouse, rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dofetilide block involves interactions with open and inactivated states of HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular determinants of dofetilide block of HERG K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular physiology and pharmacology of HERG. Single-channel currents and block by dofetilide - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Potential Cardiotoxicity of N-Desmethyldofetilide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethyldofetilide is a primary metabolite of dofetilide, a potent Class III antiarrhythmic agent known for its selective inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Blockade of the hERG channel can prolong the cardiac action potential and the QT interval, a phenomenon associated with an increased risk of the life-threatening arrhythmia, Torsades de Pointes (TdP). Consequently, a thorough evaluation of the cardiotoxic potential of this compound is a critical component of the safety assessment of dofetilide. This technical guide provides a comprehensive overview of the methodologies used to investigate the cardiotoxicity of this compound, with a focus on its effects on the hERG channel, action potential duration, and in vivo QT interval. While specific quantitative data for this compound is limited in publicly available literature, this guide outlines the established experimental protocols and presents the known information in a structured format to aid researchers in this area.

Introduction: The Cardiotoxicity Concern

Dofetilide's therapeutic action is intrinsically linked to its ability to block the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG gene. This blockade prolongs the repolarization phase of the cardiac action potential, which is reflected as a prolongation of the QT interval on an electrocardiogram (ECG). However, excessive QT prolongation is a well-established risk factor for TdP. As this compound is a metabolite of dofetilide, it is imperative to determine its own intrinsic activity on the hERG channel and its overall contribution to the proarrhythmic potential of the parent drug.

Initial in vitro studies have indicated that while this compound does exhibit Class III antiarrhythmic activity, its potency is substantially lower than that of dofetilide. One study reported that the concentration of this compound required to elicit Class III effects is at least 20-fold higher than that of the parent compound, suggesting a significantly lower risk of cardiotoxicity. However, a detailed quantitative assessment is crucial for a comprehensive safety profile.

Quantitative Data on hERG Inhibition

| Compound | Target | Assay Type | IC50 (nM) | Relative Potency vs. Dofetilide | Reference |

| Dofetilide | hERG (IKr) | Patch Clamp | 7 - 13 | 1x | [1][2] |

| This compound | hERG (IKr) | In vitro pharmacology | > 20-fold higher concentration needed | < 0.05x | [3] |

Experimental Protocols for Cardiotoxicity Assessment

A comprehensive assessment of the cardiotoxic potential of this compound involves a tiered approach, progressing from in vitro ion channel studies to in vivo assessments. The following are detailed methodologies for key experiments.

In Vitro hERG Potassium Channel Assay (Patch-Clamp Electrophysiology)

The patch-clamp technique is the gold standard for assessing the direct effects of a compound on ion channel function.

Objective: To determine the concentration-dependent inhibitory effect of this compound on the hERG potassium channel and to calculate its IC50 value.

Methodology:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the hERG gene are commonly used.

-

Cell Culture: Cells are cultured in appropriate media and conditions to ensure robust hERG channel expression.

-

Electrophysiological Recording:

-

Whole-cell patch-clamp configuration is established.

-

Cells are perfused with an extracellular solution, and the intracellular solution fills the patch pipette.

-

The membrane potential is held at a negative potential (e.g., -80 mV).

-

-

Voltage Protocol: A specific voltage-clamp protocol is applied to elicit hERG currents. A typical protocol involves a depolarizing step to a positive potential (e.g., +20 mV) to activate the channels, followed by a repolarizing step to a negative potential (e.g., -50 mV) to record the characteristic tail current, which is used for analysis.

-

Compound Application: this compound is applied at increasing concentrations to the extracellular solution. The effect on the hERG tail current is measured at each concentration.

-

Data Analysis: The percentage of current inhibition at each concentration is calculated relative to the control (vehicle) current. The data are then fitted to a concentration-response curve (e.g., Hill equation) to determine the IC50 value.

Action Potential Duration (APD) Assay in Cardiomyocytes

This assay assesses the integrated effect of a compound on the overall electrical activity of cardiac cells.

Objective: To determine the effect of this compound on the action potential duration at 90% repolarization (APD90) in isolated cardiomyocytes.

Methodology:

-

Cell Source: Primary isolated ventricular cardiomyocytes from animal models (e.g., guinea pig, rabbit) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) can be used.

-

Recording Technique:

-

Microelectrode Impalement: Sharp microelectrodes are inserted into individual cardiomyocytes to record the membrane potential.

-

Patch-Clamp (Current-Clamp Mode): The whole-cell patch-clamp technique is used in current-clamp mode to record the action potential.

-

-

Experimental Protocol:

-

Cardiomyocytes are superfused with a physiological saline solution.

-

Action potentials are elicited by applying brief electrical stimuli at a fixed frequency (e.g., 1 Hz).

-

After recording a stable baseline, this compound is added to the superfusate at various concentrations.

-

The action potential is recorded at steady-state for each concentration.

-

-

Data Analysis: The APD90 is measured from the recorded action potentials. The percentage change in APD90 from baseline is calculated for each concentration of this compound.

In Vivo QT Prolongation Study

This study evaluates the effect of a compound on the QT interval in a whole animal model, providing insights into its potential proarrhythmic risk in a physiological context.

Objective: To assess the effect of this compound on the QT interval in an in vivo model.

Methodology:

-

Animal Model: Conscious, telemetered animals are preferred to avoid the confounding effects of anesthesia. Common models include beagle dogs and cynomolgus monkeys.

-

Instrumentation: Animals are surgically implanted with telemetry devices for continuous monitoring of the electrocardiogram (ECG) and other cardiovascular parameters.

-

Experimental Design:

-

A crossover or parallel-group design is used.

-

Animals receive a single or multiple doses of this compound and a vehicle control.

-

ECG recordings are collected continuously before and for a specified period after dosing.

-

-

Data Analysis:

-

The QT interval is measured from the ECG recordings.

-

The QT interval is corrected for heart rate (QTc) using a species-specific formula (e.g., Bazett's or Fridericia's correction).

-

The change in QTc from baseline is calculated for each dose of this compound and compared to the vehicle control.

-

Signaling Pathways and Mechanism of Cardiotoxicity

The primary mechanism of cardiotoxicity for dofetilide and, by extension, this compound, is the direct blockade of the hERG potassium channel. This leads to a reduction in the IKr current, which is crucial for the repolarization of the cardiac action potential. The resulting prolongation of the action potential duration manifests as QT interval prolongation on the ECG. Excessive prolongation can lead to early afterdepolarizations (EADs), which can trigger Torsades de Pointes.

Conclusion

The assessment of the cardiotoxic potential of this compound is a critical aspect of the overall safety evaluation of dofetilide. While current data suggests that this compound is significantly less potent in its inhibition of the hERG channel compared to the parent compound, a comprehensive understanding requires further quantitative analysis. The experimental protocols outlined in this guide, including patch-clamp electrophysiology, action potential duration measurements in cardiomyocytes, and in vivo QT prolongation studies, provide a robust framework for such investigations. A thorough characterization of the cardiotoxic profile of this compound will enable a more complete and accurate assessment of the proarrhythmic risk associated with dofetilide therapy.

References

- 1. Evaluation of Possible Proarrhythmic Potency: Comparison of the Effect of Dofetilide, Cisapride, Sotalol, Terfenadine, and Verapamil on hERG and Native IKr Currents and on Cardiac Action Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. porsolt.com [porsolt.com]

N-Desmethyldofetilide as a Biomarker for Dofetilide Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dofetilide is a potent Class III antiarrhythmic agent renowned for its specific blockade of the rapid component of the delayed rectifier potassium current (IKr), a critical mechanism in cardiac repolarization.[1][2] Its metabolism, though not the primary route of elimination, is predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to the formation of its major metabolite, N-desmethyldofetilide.[2][3] This technical guide provides a comprehensive overview of this compound's role as a biomarker for dofetilide metabolism. It delves into the metabolic pathways, presents comparative quantitative data, and offers detailed experimental protocols for the analysis of both compounds. The information herein is intended to equip researchers and drug development professionals with the necessary knowledge and methodologies to investigate the clinical significance of this compound in relation to dofetilide's therapeutic efficacy and safety.

Dofetilide Metabolism and the Role of this compound

Dofetilide is primarily cleared from the body via renal excretion, with approximately 80% of a dose being excreted unchanged in the urine.[3] The remaining 20% undergoes metabolism, mainly in the liver.[3] The principal metabolic pathway is N-demethylation, a reaction catalyzed by CYP3A4, which results in the formation of this compound.[2][3] Other minor metabolites are also formed through N-oxidation.[3]

This compound has been shown to be significantly less pharmacologically active than its parent compound. In vitro studies have demonstrated that the metabolites of dofetilide, including this compound, exhibit at least a 20-fold lower potency in blocking the IKr channel.[2] This substantial difference in activity underscores the importance of the parent drug in eliciting the therapeutic effect. Consequently, this compound serves as a valuable biomarker for assessing the metabolic activity of CYP3A4 on dofetilide, rather than as a contributor to its antiarrhythmic effect. Monitoring the levels of this compound in relation to dofetilide can provide insights into inter-individual variability in drug metabolism and potential drug-drug interactions involving the CYP3A4 pathway.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for dofetilide and this compound, highlighting the differences in their pharmacokinetic and pharmacodynamic profiles.

Table 1: Pharmacokinetic Parameters of Dofetilide

| Parameter | Value | Reference |

| Oral Bioavailability | >90% | [3] |

| Time to Peak Plasma Concentration (Tmax) | 2-3 hours (fasted) | [3] |

| Plasma Protein Binding | 60-70% | [3] |

| Volume of Distribution (Vd) | 3.1-4.0 L/kg | [3] |

| Elimination Half-life (t½) | ~10 hours | [4] |

| Primary Route of Elimination | Renal (approx. 80% unchanged) | [3] |

| Metabolic Clearance | approx. 20% | [3] |

Table 2: Comparative Pharmacodynamic Potency

| Compound | Target | IC50 | Fold Difference | Reference |

| Dofetilide | IKr (hERG) | 7-13 nM | - | [5] |

| This compound & other metabolites | IKr (hERG) | >140-260 nM (estimated) | ≥20-fold higher | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound as a biomarker.

In Vitro Metabolism of Dofetilide using Human Liver Microsomes

Objective: To generate this compound from dofetilide in vitro and to determine the kinetics of its formation.

Materials:

-

Dofetilide

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN)

-

Internal standard (e.g., dofetilide-d4)

-

Incubator/water bath (37°C)

-

Centrifuge

Procedure:

-

Prepare a stock solution of dofetilide in a suitable solvent (e.g., DMSO or methanol).

-

In a microcentrifuge tube, pre-incubate dofetilide (at various concentrations) with HLM (typically 0.2-0.5 mg/mL protein) in potassium phosphate buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

-

Vortex the mixture to precipitate the proteins.

-

Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated protein.

-

Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Method for the Quantification of Dofetilide and this compound

Objective: To simultaneously quantify dofetilide and this compound in a biological matrix (e.g., plasma or microsomal incubation supernatant).

Instrumentation:

-

UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (adapted from[6]):

-

Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile/Methanol (e.g., 1:3 v/v) with 0.1% formic acid

-

Flow Rate: 0.4 mL/min

-

Gradient: Develop a suitable gradient to separate dofetilide and this compound.

-

Injection Volume: 5 µL

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Dofetilide: Determine precursor and product ions (e.g., from literature or direct infusion).

-

This compound: Determine precursor and product ions.

-

Internal Standard (e.g., dofetilide-d4): Determine precursor and product ions.

-

-

Optimize collision energy and other source parameters for each compound.

Sample Preparation (Protein Precipitation):

-

To 10 µL of plasma sample, add 20 µL of methanol.

-

Add 50 µL of acetonitrile containing the internal standard (e.g., dofetilide-d4 at 100 ng/mL).

-

Vortex for 5 minutes.

-

Centrifuge at 13,000 rpm for 5 minutes at 4°C.

-

Transfer 60 µL of the supernatant and add 25 µL of water to an autosampler vial.

-

Inject into the LC-MS/MS system.

Method Validation:

-

The analytical method should be validated according to regulatory guidelines (e.g., FDA or ICH) for linearity, accuracy, precision, selectivity, recovery, and stability.[7][8]

Patch-Clamp Electrophysiology for IKr Channel Inhibition

Objective: To determine the inhibitory potency (IC50) of this compound on the IKr current.

Materials:

-

Cell line stably expressing the hERG channel (e.g., HEK293-hERG)

-

Patch-clamp rig (amplifier, digitizer, microscope, micromanipulators)

-

Borosilicate glass capillaries for pipette fabrication

-

External and internal pipette solutions

-

This compound stock solution

Procedure (Whole-cell patch-clamp):

-

Culture HEK293-hERG cells to an appropriate confluency.

-

Pull patch pipettes and fill with the internal solution. The pipette resistance should be 2-5 MΩ.

-

Establish a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Rupture the membrane to achieve the whole-cell configuration.

-

Apply a voltage-clamp protocol to elicit the IKr tail current. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the deactivating tail current.

-

Record baseline IKr currents in the drug-free external solution.

-

Perfuse the cells with increasing concentrations of this compound.

-

Record the steady-state IKr current at each concentration.

-

After the highest concentration, perform a washout with the drug-free solution to assess reversibility.

-

Analyze the data by normalizing the current at each concentration to the baseline current and fitting the concentration-response data to the Hill equation to determine the IC50 value.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to dofetilide metabolism and biomarker evaluation.

References

- 1. benchchem.com [benchchem.com]

- 2. Significance of metabolism in the disposition and action of the antidysrhythmic drug, dofetilide. In vitro studies and correlation with in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dofetilide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Evaluation of Possible Proarrhythmic Potency: Comparison of the Effect of Dofetilide, Cisapride, Sotalol, Terfenadine, and Verapamil on hERG and Native IKr Currents and on Cardiac Action Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and validation of a UPLC-MS/MS analytical method for dofetilide in mouse plasma and urine, and its application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jddtonline.info [jddtonline.info]

- 8. Validation of Analytical Methods: A Review [gavinpublishers.com]

Structural Characterization of N-Desmethyldofetilide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

N-Desmethyldofetilide is recognized as a primary metabolite of Dofetilide, a Class III antiarrhythmic agent. Its structural characterization is crucial for understanding its pharmacological and toxicological profile, as well as for ensuring the quality and purity of Dofetilide-related pharmaceutical products. This technical guide provides a summary of the available structural information for this compound, based on publicly accessible data.

Physicochemical Properties

A compilation of the fundamental physicochemical properties of this compound is presented in Table 1. This information is critical for its identification and handling in a laboratory setting.

| Property | Value | Reference |

| IUPAC Name | N-[4-[2-[2-[4-(methylsulfonamido)phenoxy]ethylamino]ethyl]phenyl]methanesulfonamide | [1][2] |

| CAS Number | 176447-94-2 | [2][3][4] |

| Molecular Formula | C₁₈H₂₅N₃O₅S₂ | [1][3][4] |

| Molecular Weight | 427.54 g/mol | [2][3] |

| Monoisotopic Mass | 427.12357 Da | [1] |

| Canonical SMILES | CS(=O)(=O)NC1=CC=C(C=C1)CCNCCOC2=CC=C(C=C2)NS(=O)(=O)C | [1] |

| InChI Key | JITIJIUDNAYXKK-UHFFFAOYSA-N | [1] |

Molecular Structure

The two-dimensional chemical structure of this compound is illustrated in the diagram below. This visualization is essential for understanding the connectivity of atoms and functional groups within the molecule.

Caption: 2D structural representation of this compound.

Spectroscopic Data

Mass Spectrometry

Predicted mass spectrometry data for various adducts of this compound are summarized in Table 2. This information is instrumental for the identification of the compound in complex matrices using mass spectrometric techniques.[1]

| Adduct Form | Predicted m/z |

| [M+H]⁺ | 428.13085 |

| [M+Na]⁺ | 450.11279 |

| [M+K]⁺ | 466.08673 |

| [M+NH₄]⁺ | 445.15739 |

| [M-H]⁻ | 426.11629 |

| [M+HCOO]⁻ | 472.12177 |

| [M+CH₃COO]⁻ | 486.13742 |

Experimental Protocols

Given the absence of published experimental studies detailing the structural characterization of this compound, a generalized workflow for the characterization of a pharmaceutical metabolite is proposed. This workflow outlines the key analytical techniques that would be employed.

Caption: A hypothetical workflow for the structural characterization of this compound.

Methodology Synopsis:

-

High-Performance Liquid Chromatography (HPLC): This technique would be essential for the purification of this compound from a synthesis reaction mixture or a biological matrix. A reversed-phase C18 column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid or trifluoroacetic acid, would be a typical starting point.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), would be used to determine the accurate mass of the molecular ion, confirming the elemental composition. Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pattern, providing further structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the most powerful techniques for determining the precise molecular structure. One-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be necessary to assign all proton and carbon signals and to establish the connectivity of the atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as N-H, S=O, C-O, and aromatic C-H bonds, by observing their vibrational frequencies.

Conclusion

While the fundamental physicochemical properties and a predicted mass spectrum of this compound are available, a comprehensive public repository of its experimental structural characterization data is currently lacking. The methodologies outlined in this guide represent the standard analytical approaches that would be necessary to fully characterize this important metabolite. Further research and publication of detailed experimental data would be highly beneficial to the scientific and pharmaceutical communities.

References

Methodological & Application

Quantitative Analysis of N-Desmethyldofetilide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note & Protocol

This document provides a detailed protocol for the quantitative analysis of N-desmethyldofetilide, the primary active metabolite of the antiarrhythmic drug dofetilide, in biological matrices. The described liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is intended for researchers, scientists, and drug development professionals requiring a sensitive, specific, and reliable assay for pharmacokinetic, toxicokinetic, and drug metabolism studies.

Introduction

This compound is a key metabolite of dofetilide, a potent class III antiarrhythmic agent. The parent drug, dofetilide, is primarily metabolized in the liver via the CYP3A4 isoenzyme, leading to the formation of this compound through N-dealkylation. Although considered less pharmacologically active than the parent compound, monitoring the levels of this compound is crucial for a comprehensive understanding of dofetilide's pharmacokinetics, metabolism, and potential drug-drug interactions. LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for the bioanalysis of drugs and their metabolites in complex biological fluids.

Experimental Protocols

Materials and Reagents

-

Analytes and Internal Standard (IS):

-

This compound reference standard

-